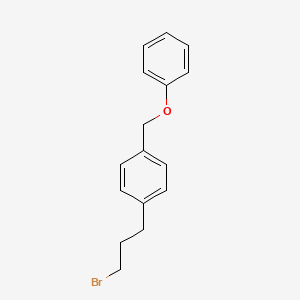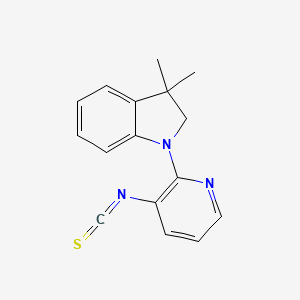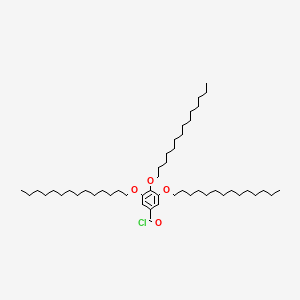![molecular formula C19H11NO B14189336 Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- CAS No. 833485-69-1](/img/structure/B14189336.png)
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- is a complex organic compound belonging to the naphthofuran family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- consists of a naphthofuran core with a phenyl group and a carbonitrile group attached, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydroxy-1-naphthaldehyde with phenylhydrazine to form 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. This intermediate is then subjected to Vilsmeier formylation to yield 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde . Further reactions with various nucleophiles lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potent antibacterial, antifungal, and anticancer activities.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: The compound is used in the development of organic electronic materials and fluorescent dyes.
Mécanisme D'action
The mechanism of action of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer effects could be due to the induction of apoptosis or inhibition of specific signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde: A closely related compound with similar biological activities.
Naphtho[1,2-b]furan-2-carboxamide: Another naphthofuran derivative with potent biological activities.
Naphtho[2,3-b]furan-4,9-dione: A compound with unique structural features and applications.
Uniqueness
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
833485-69-1 |
|---|---|
Formule moléculaire |
C19H11NO |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
1-phenylbenzo[e][1]benzofuran-2-carbonitrile |
InChI |
InChI=1S/C19H11NO/c20-12-17-18(14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-16(19)21-17/h1-11H |
Clé InChI |
KMTYMZQMJHYHMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC3=C2C4=CC=CC=C4C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)



![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)

![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)
